An In-depth Technical Guide to the Solubility of Furosemide in Organic Solvents
An In-depth Technical Guide to the Solubility of Furosemide in Organic Solvents
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
This guide focuses on the solubility of Furosemide , chemically known as 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid. The initial topic of inquiry, "2-Amino-5-sulfamoylbenzoic acid," is a distinct chemical entity, identified as a known impurity of Furosemide (Furosemide Impurity 41). Given the extensive body of research and pharmaceutical relevance of Furosemide, and the comparative scarcity of data on its impurity, this guide will provide a comprehensive analysis of Furosemide's solubility. This approach ensures maximal value and applicability for professionals in drug development and research, where understanding the behavior of the active pharmaceutical ingredient (API) is paramount.
Introduction: The Critical Role of Solubility in Drug Development
Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. As a Biopharmaceutics Classification System (BCS) Class IV drug, Furosemide exhibits both low solubility and low permeability, posing significant challenges in formulation development.[1] A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise, but a critical prerequisite for designing effective drug delivery systems, optimizing crystallization processes, and ensuring consistent product performance. This guide provides an in-depth exploration of the theoretical and practical aspects of Furosemide's solubility in organic media, offering a foundational resource for scientists and researchers.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is governed by its inherent physicochemical properties. For Furosemide, these properties dictate its interaction with different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | [2] |
| Molecular Weight | 330.74 g/mol | [2] |
| Melting Point | 206-220 °C (decomposes) | [3] |
| pKa | 3.48 - 3.9 | [4] |
| LogP | 2.03 | [4] |
| Appearance | White to slightly yellow crystalline powder | [1] |
Furosemide's structure, featuring a carboxylic acid group, a sulfonamide group, an amine, and a furan ring, results in a molecule with both polar and non-polar regions.[5] This amphiphilic nature is a key determinant of its complex solubility profile. The acidic carboxylic acid group (pKa ≈ 3.8) means its ionization state, and thus its aqueous solubility, is highly pH-dependent.[1][4] In organic solvents, the interplay of hydrogen bonding, dipolar interactions, and dispersion forces governs its solubility.
Quantitative Solubility of Furosemide in Organic Solvents
The following table summarizes the available quantitative solubility data for Furosemide in a range of common organic solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Acetone | Room Temperature | 50 mg/mL (Soluble) | [3] |
| Methanol | Room Temperature | 50 mg/mL (Soluble, with heat) | [3] |
| Ethanol (96%) | Room Temperature | Sparingly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | [3] |
| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | |
| 1-Pentanol | 10.00 | 0.0154 (mole fraction) | [6] |
| 1-Pentanol | 50.00 | 0.0727 (mole fraction) | [6] |
| n-Propanol | 10.00 | 0.0053 (mole fraction) | [6] |
| n-Propanol | 50.00 | 0.0298 (mole fraction) | [6] |
| Isopropanol | 10.00 | 0.0035 (mole fraction) | [6] |
| Isopropanol | 50.00 | 0.0223 (mole fraction) | [6] |
| n-Butanol | 10.00 | 0.0031 (mole fraction) | [6] |
| n-Butanol | 50.00 | 0.0195 (mole fraction) | [6] |
| sec-Butanol | 10.00 | 0.0032 (mole fraction) | [6] |
| sec-Butanol | 50.00 | 0.0207 (mole fraction) | [6] |
| 2-Butanone | 10.00 | 0.0076 (mole fraction) | [6] |
| 2-Butanone | 50.00 | 0.0280 (mole fraction) | [6] |
| Methyl Acetate | 10.00 | 0.0053 (mole fraction) | [6] |
| Methyl Acetate | 50.00 | 0.0210 (mole fraction) | [6] |
| Ethyl Acetate | 10.00 | 0.0041 (mole fraction) | [6] |
| Ethyl Acetate | 50.00 | 0.0163 (mole fraction) | [6] |
Theoretical Framework for Solubility
A predictive understanding of solubility is invaluable in early-stage drug development, saving both time and resources. Several theoretical models can be employed to rationalize and forecast the solubility of Furosemide in organic solvents.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] A solvent is likely to dissolve a solute if their HSP values are similar.
The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Caption: Hansen Solubility Parameter space illustrating the relationship between Furosemide and good versus poor solvents.
Thermodynamic Models of Solubility
The solubility of a crystalline solid in a liquid solvent can be described by thermodynamic principles. The ideal solubility of a solute can be calculated using the van't Hoff equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, this model assumes an ideal solution, which is rarely the case in practice.
More sophisticated models, such as the Apelblat and Yaws models, provide a better correlation with experimental data by incorporating empirically derived parameters that account for non-ideal solution behavior.[6] These models are particularly useful for describing the temperature dependence of solubility.[6]
The Impact of Crystal Polymorphism
Furosemide is known to exist in different crystalline forms, or polymorphs.[8] These polymorphs, while chemically identical, have different crystal lattice arrangements and, consequently, different physical properties, including melting point and solubility. The stable, commercial form of Furosemide is typically Polymorph I. Other polymorphs or solvates may exhibit different solubility profiles. This is a critical consideration in drug development, as an unexpected polymorphic transformation can lead to changes in dissolution rate and bioavailability. Therefore, characterization of the solid-state form of Furosemide is a crucial step in any solubility study.
Experimental Determination of Solubility: A Self-Validating Protocol
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] The following protocol is a robust, self-validating system designed to yield accurate and reproducible results.
Materials and Equipment
-
Furosemide (or 2-Amino-5-sulfamoylbenzoic acid) of known purity
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the analyte
Step-by-Step Methodology
-
Solvent Saturation: Pre-saturate the organic solvent by adding a small amount of water (if applicable to the study design, e.g., for creating a water-saturated solvent system) and shaking for 24 hours at the desired experimental temperature. This step is crucial for obtaining true equilibrium solubility in solvent systems where mutual miscibility is a factor.
-
Preparation of Slurries: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solids at the end of the experiment is essential to ensure that a saturated solution has been achieved.
-
Equilibration: Add a known volume of the pre-saturated solvent to each vial. Place the vials in an orbital shaker set to the desired temperature and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion: A Foundation for Rational Drug Development
The solubility of Furosemide in organic solvents is a multifaceted property that is critical to its successful development as a pharmaceutical product. This guide has provided a comprehensive overview of the key factors influencing its solubility, from its intrinsic physicochemical properties to the impact of crystal polymorphism. By integrating theoretical models with robust experimental protocols, researchers and drug development professionals can gain a deeper understanding of Furosemide's behavior, enabling the rational design of formulations and manufacturing processes. The data and methodologies presented herein serve as a valuable resource for navigating the challenges associated with this important, yet poorly soluble, therapeutic agent.
References
- Pakzad, Y., et al. (2015). Comparative evaluation of various solubility enhancement strategies for furosemide.
- Jouyban, A., et al. (2006). Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments. Chemical & Pharmaceutical Bulletin, 54(5), 635-638.
-
Chen, J., et al. (2024). Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 69(6), 2374–2384. Available at: [Link]
- Jouyban, A. (2010).
- Maheshwari, R. K. (2012). SOLUBILITY OF FUROSEMIDE IN DIFFERENT HYDROTROPIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 555-556.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Solubility of Things. (n.d.). Furosemide. Retrieved from [Link]
- BenchChem. (2025). Furosemide: A Technical Guide to Solubility and Stability. Retrieved from a hypothetical BenchChem technical note.
- Luner, P. E. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.
-
ChemBK. (n.d.). 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
CORE. (n.d.). Enhancement of solubility and dissolution rate of Furosemide by ternary solid dispersion technique. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]
- Turk J Pharm Sci. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE.
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]
- Substance Details. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chembk.com [chembk.com]
- 4. turkjps.org [turkjps.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
